Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes benzofuran and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Common synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyloxy and amido groups through substitution reactions.
Esterification: Formation of the dicarboxylate ester groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another aromatic compound with similar structural features.
Dimethyl biphenyl-4,4’-dicarboxylate: A compound with similar ester functional groups.
Uniqueness
1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of benzofuran and benzene rings, along with the benzyloxy and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H23NO7 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
dimethyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H23NO7/c1-16-24(21-14-19(10-12-23(21)35-16)34-15-17-7-5-4-6-8-17)25(29)28-22-13-18(26(30)32-2)9-11-20(22)27(31)33-3/h4-14H,15H2,1-3H3,(H,28,29) |
InChI Key |
SWTWSENUBBDRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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